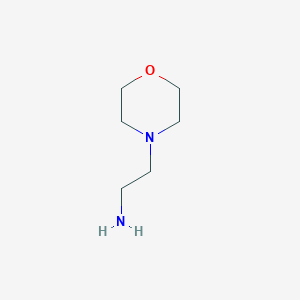

4-(2-Aminoethyl)morpholine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-1-2-8-3-5-9-6-4-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIVICVCHVMHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044408 | |

| Record name | 2-Morpholinoethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-03-1 | |

| Record name | 4-Morpholineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholinoethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Morpholinoethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Morpholineethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Morpholinoethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-morpholinoethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MORPHOLINOETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T92F2H779P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Aminoethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Aminoethyl)morpholine, a versatile building block in medicinal chemistry and materials science. Its unique structural features make it a valuable precursor for the development of novel therapeutic agents and functional materials. This document outlines a detailed experimental protocol for its synthesis, presents its key physicochemical and spectroscopic data in a structured format, and illustrates its utility in targeted drug delivery.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C6H14N2O | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| Boiling Point | 205 °C | [2] |

| Density | 0.992 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.476 | [2] |

| CAS Number | 2038-03-1 | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient laboratory-scale method involves the reduction of 2-morpholinoacetonitrile using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4). An alternative multi-step synthesis offers a different approach starting from more basic precursors.

Method 1: Reduction of 2-Morpholinoacetonitrile

This method provides a direct route to the target compound with a good yield.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous tetrahydrofuran (B95107) (THF, 35 mL) is added to the flask, followed by the portion-wise addition of Lithium Aluminum Hydride (LiAlH4, 3.19 g, 84 mmol) under ice bath conditions to control the initial exotherm. The resulting suspension is stirred at 0 °C for 20 minutes.[1]

-

Addition of Starting Material: A solution of 2-morpholinoacetonitrile (3.50 g, 28 mmol) in anhydrous THF (10 mL) is added dropwise to the LiAlH4 suspension via the dropping funnel.[1]

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 3 hours.[1]

-

Quenching: The reaction is then cooled to 0 °C in an ice bath, and the excess LiAlH4 is quenched by the slow, dropwise addition of water (20 mL).[1] Caution: This step is highly exothermic and should be performed with extreme care.

-

Workup: The resulting slurry is filtered to remove the insoluble inorganic salts. The filter cake is washed with additional THF.

-

Isolation: The filtrate is concentrated under reduced pressure to yield this compound as a yellow oil (2.62 g, 72% yield).[1][4]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structural identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, D₂O) | δ (ppm) |

| H-2', H-6' (morpholine) | 3.758 |

| H-3', H-5' (morpholine) | 2.596 |

| -CH₂-N (ethyl) | 2.71 |

| -CH₂-NH₂ (ethyl) | 3.153 |

| ¹³C NMR (100 MHz, D₂O) | δ (ppm) |

| C-2', C-6' (morpholine) | 68.888 |

| C-3', C-5' (morpholine) | 55.193 |

| -CH₂-N (ethyl) | 56.969 |

| -CH₂-NH₂ (ethyl) | 38.37 |

| NMR data sourced from the Biological Magnetic Resonance Bank (BMRB).[5] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups. While a full spectrum is available for registered users on platforms like SpectraBase, the key absorptions include:[6]

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3350 - 3250 |

| C-H stretch (alkane) | 2950 - 2800 |

| N-H bend (amine) | 1650 - 1580 |

| C-O stretch (ether) | 1150 - 1085 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| Technique | [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | 131.11 |

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of molecules designed for targeted drug delivery.[7] The morpholine (B109124) moiety is known to be a lysosome-targeting group.[1][2] This property is exploited in the development of fluorescent probes and drug conjugates that selectively accumulate in lysosomes, allowing for the study of lysosomal processes or the targeted release of therapeutic agents within these organelles.[2]

Role in Lysosome-Targeted Probes

Caption: Use of this compound in lysosome-targeted molecules.

This guide provides essential information for the synthesis and characterization of this compound, empowering researchers to utilize this versatile compound in their scientific endeavors.

References

- 1. This compound | 2038-03-1 [chemicalbook.com]

- 2. This compound 99 2038-03-1 [sigmaaldrich.com]

- 3. 400750050 [thermofisher.com]

- 4. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bmse000154 this compound at BMRB [bmrb.io]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chemimpex.com [chemimpex.com]

Physicochemical properties of 4-(2-Aminoethyl)morpholine

An In-depth Technical Guide on the Physicochemical Properties of 4-(2-Aminoethyl)morpholine

Abstract

This compound is a versatile organic compound characterized by the presence of a morpholine (B109124) ring and a primary amine group. This unique structure makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals and bioactive molecules.[1] Its properties, such as its basicity and solubility, are critical to its function as a precursor and a lysosome-targeting moiety in advanced biomedical applications.[2][3] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and its applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

-

IUPAC Name: 2-(morpholin-4-yl)ethan-1-amine[4]

-

Synonyms: 2-Morpholinoethylamine, 4-Morpholineethylamine[1]

-

Appearance: Clear, colorless to pale yellow liquid after melting.[1][2][3] It may also appear as a solidified mass or fragments at room temperature.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are essential for its handling, application in synthesis, and predicting its behavior in biological systems.

| Property | Value | Source(s) |

| Melting Point | 23 - 26 °C | [1][3][4][7][8] |

| Boiling Point | 200 - 205 °C (at 760 mmHg) | [2][3][5][7][8][9] |

| Density | 0.992 g/mL at 25 °C | [2][3][5] |

| Refractive Index | n20/D 1.476 | [2][5] |

| pKa (at 25 °C) | pK₁: 4.06, 4.84; pK₂: 9.15, 9.45 | [2][10] |

| Solubility | Miscible with water. Soluble in chloroform (B151607) and methanol. | [2][3][9] |

| Flash Point | 86 °C (186.8 °F) (closed cup) / 175 °C (347 °F) | [2][3][7][8][9] |

| pH | 12 (10.1 g/L solution at 20 °C) | [8][9] |

| Vapor Pressure | < 0.9 hPa at 20 °C | |

| logP (Octanol/Water) | -2.56 |

Role in Chemical Synthesis and Drug Development

This compound's bifunctional nature, possessing both a tertiary amine within the morpholine ring and a primary ethylamine (B1201723) side chain, makes it a key intermediate. Its primary application in advanced research is as a structural motif for targeting acidic organelles within cells.

The morpholine ring is weakly basic and can be protonated in the acidic environment of lysosomes (pH ~4.5-5.0). This trapping mechanism allows molecules conjugated with this compound to accumulate specifically in these organelles. This property is exploited in the development of targeted fluorescent probes for imaging intracellular processes like pH changes or the presence of specific analytes like hydrogen sulfide.[2]

Experimental Protocols

Synthesis Protocol: Reduction of 2-Morpholinoacetonitrile

A common laboratory-scale synthesis of this compound involves the reduction of 2-morpholinoacetonitrile using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[2][3]

Materials:

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Morpholinoacetonitrile

-

Deionized Water

-

Ice Bath, Reflux Condenser, Magnetic Stirrer

-

Standard Glassware for inert atmosphere reaction

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), LiAlH₄ (3.19 g, 84 mmol) is carefully added to anhydrous THF (35 mL) in a flask cooled in an ice bath.[3]

-

The mixture is stirred at 0 °C for approximately 20 minutes.[3]

-

A solution of 2-morpholinoacetonitrile (3.50 g, 28 mmol) in anhydrous THF (10 mL) is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.[3]

-

After the addition is complete, the reaction mixture is removed from the ice bath and heated to reflux for 3 hours.[3]

-

Upon completion (monitored by TLC or GC), the reaction is cooled back to 0 °C.[3]

-

The reaction is quenched by the slow, careful addition of water (20 mL) to decompose the excess LiAlH₄.[3]

-

The resulting slurry is filtered to remove the insoluble aluminum salts.[3]

-

The filtrate is concentrated under reduced pressure (rotary evaporation) to yield this compound as a yellow oil.[3]

Analytical Methodologies

The purity and identity of this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography (GC): Purity is often assessed by GC, frequently using a Flame Ionization Detector (FID).[1][11] The method involves dissolving the sample in a suitable solvent (e.g., methanol) and injecting it into the GC system. The retention time and peak area are compared against a known standard to determine purity.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the expected structure of this compound.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine and C-O-C stretches of the morpholine ring.[13]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound by identifying the molecular ion peak (e.g., at m/z 130.19).[13]

Applications in Research

Beyond its role as a synthetic intermediate, this compound is a precursor for compounds with significant biological activity.

One notable application is in the synthesis of sulfamoyl derivatives with potential antibacterial properties.[14] In a typical workflow, the primary amine of this compound is first reacted with an arylsulfonyl chloride. The resulting sulfonamide intermediate is then further functionalized, for example, by N-alkylation with a substituted benzyl halide.[14] The final compounds are then screened for biological activity against various bacterial strains.[14]

Safety and Handling

This compound is classified as a corrosive and toxic substance.

-

Hazards: It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[15][16]

-

Personal Protective Equipment (PPE): When handling, appropriate PPE, including safety glasses or face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

-

Storage: The compound is air-sensitive and should be stored in a tightly sealed container in a dry, cool, and dark place under an inert atmosphere.[2][3] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9]

-

Disposal: Waste should be handled as hazardous chemical waste and disposed of through a licensed professional disposal service, in accordance with local regulations.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 2038-03-1 [chemicalbook.com]

- 3. This compound | 2038-03-1 [chemicalbook.com]

- 4. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound 99 2038-03-1 [sigmaaldrich.com]

- 6. This compound 99 2038-03-1 [sigmaaldrich.com]

- 7. 2038-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. osha.gov [osha.gov]

- 13. This compound(2038-03-1) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. This compound, 98+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

Spectroscopic Profile of 4-(2-Aminoethyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Aminoethyl)morpholine (CAS No: 2038-03-1), a key building block in medicinal chemistry and materials science. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The data below was obtained from spectra recorded in both deuterated chloroform (B151607) (CDCl₃) and deuterium (B1214612) oxide (D₂O).

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment (in CDCl₃)[1] | Assignment (in D₂O)[2] |

| 3.71 | t | -O-CH ₂- | 3.76 |

| 2.78 | t | -N(morpholine)-CH ₂- | 3.15 |

| 2.45 | t | -CH ₂-N(amino) | 2.71 |

| 2.42 | t | -N(amino)-CH ₂- | 2.60 |

| 1.37 | s (broad) | -NH ₂ | N/A (exchanged) |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment (in D₂O)[2] |

| 68.89 | -O-C H₂- |

| 56.97 | -N(morpholine)-C H₂- |

| 55.19 | -C H₂-N(amino) |

| 38.37 | -N(amino)-C H₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 2800-3000 | Strong | C-H stretch (aliphatic) |

| 1580-1650 | Medium | N-H bend (primary amine) |

| 1115 | Strong | C-O-C stretch (ether) |

| 1020-1250 | Medium | C-N stretch (aliphatic amine) |

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 130 | Variable | [M]⁺ (Molecular Ion) |

| 100 | 100 | [M - CH₂NH₂]⁺ |

| 70 | Variable | [M - C₄H₈NO]⁺ |

| 56 | Variable | [C₃H₆N]⁺ |

| 30 | Variable | [CH₄N]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or D₂O).

-

For ¹³C NMR, a higher concentration of 20-50 mg in the same amount of solvent is recommended.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumental Analysis :

-

Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[2]

-

For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a significantly larger number of scans (e.g., 1024 or more) is typically required.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a neat liquid sample, a drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.

-

-

Instrumental Analysis :

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

-

-

Instrumental Analysis :

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 20-200 amu.

-

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

Solubility and stability of 4-(2-Aminoethyl)morpholine in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-(2-Aminoethyl)morpholine, a versatile building block in the pharmaceutical and chemical industries. While specific quantitative solubility data is limited in publicly available literature, this document consolidates qualitative solubility information across various solvents and furnishes detailed experimental protocols for its quantitative determination. Furthermore, this guide outlines the known stability profile of this compound, including its incompatibilities and potential degradation pathways. Methodologies for conducting robust stability and forced degradation studies are also presented to enable researchers to generate critical data for formulation development, shelf-life determination, and regulatory compliance.

Introduction

This compound (CAS No. 2038-03-1) is a heterocyclic organic compound featuring a morpholine (B109124) ring substituted with an aminoethyl group.[1] Its unique structural attributes make it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug development and other chemical processes. This guide serves as a technical resource for professionals, summarizing the available data and providing the necessary protocols to conduct further investigations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂O | [2] |

| Molecular Weight | 130.19 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid after melting | [2][3] |

| Melting Point | 23-25 °C | |

| Boiling Point | 205 °C (lit.) | [2][3] |

| Density | 0.992 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index | n20/D 1.476 (lit.) | [2][3] |

| pKa | pK1: 4.06 (+2); pK2: 9.15 (+1) (25°C) | [2] |

Solubility Profile

This compound exhibits solubility in a range of polar solvents, a characteristic attributed to its polar morpholine ring and the aminoethyl side chain.

Qualitative Solubility

The available literature indicates the solubility of this compound in various solvents, as summarized in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Miscible / Soluble | [1][4][5] |

| Chloroform | Soluble | [2][3] |

| Methanol | Soluble | [2][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol, such as the gravimetric method, can be employed.[6] This protocol is designed to determine the equilibrium solubility of this compound in various solvents at specific temperatures.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, chloroform, etc.)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pre-weighed volumetric flasks

-

Rotary evaporator or nitrogen stream evaporation setup

-

Drying oven

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[7]

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, dry volumetric flask to remove any undissolved particles.[7]

-

-

Gravimetric Analysis:

-

Determine the mass of the filtered solution.

-

Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen).

-

Dry the flask containing the non-volatile residue in an oven at a temperature below the boiling point of this compound until a constant weight is achieved.[6]

-

Reweigh the flask to determine the mass of the dissolved this compound.[6]

-

Calculation of Solubility:

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent withdrawn) * 100

This process can be visualized as a logical workflow.

Stability Profile

This compound is generally stable under standard room temperature conditions. However, its stability can be compromised by exposure to certain conditions and incompatible materials.

General Stability and Incompatibilities

-

Thermal Stability: The compound is stable at room temperature but may decompose upon strong heating. When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[1]

-

Air Sensitivity: this compound is noted to be sensitive to air.[2]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][4] Contact with these substances should be avoided.

Potential Degradation Pathways

While specific degradation pathways for this compound under various stress conditions are not well-documented, studies on the microbial degradation of the parent morpholine ring provide insights into potential breakdown mechanisms. The biodegradation of morpholine can involve the cleavage of the C-N bond.[8] A hypothetical degradation pathway for morpholine involves hydroxylation followed by ring cleavage to form intermediates like 2-(2-aminoethoxy)acetate (B1259841) and glycolate.[8][9] Although this is a biological pathway, it suggests that the morpholine ring is susceptible to oxidative cleavage, which could potentially be a route for chemical degradation under oxidative stress.

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the stability of a compound under various conditions.[7]

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water and other suitable solvents (e.g., acetonitrile, methanol)

-

Calibrated oven

-

Photostability chamber (ICH Q1B compliant)

-

Stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.[7]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow a similar heating and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.[7]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature. Take samples at various time points.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in an oven.

-

Photolytic Degradation: Expose a solid sample and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis:

Analytical Methods for Stability Assessment

The quantification of this compound and its potential degradation products requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are suitable techniques.[12]

-

HPLC: HPLC with UV detection is a common method. Derivatization may be necessary to introduce a chromophore for enhanced detection.[11]

-

GC-MS: This technique offers high sensitivity and specificity. Derivatization may be required to improve the volatility and thermal stability of the analyte.[10]

The selection of the analytical method will depend on the specific requirements of the study, including sensitivity, selectivity, and the nature of the degradation products.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While it is known to be soluble in water and some organic solvents, and stable under ambient conditions, there is a clear need for the generation of quantitative data to support its use in research and development. The detailed experimental protocols provided herein offer a framework for researchers to systematically determine the solubility profile and to conduct comprehensive stability studies. A thorough understanding of these properties is crucial for ensuring the quality, efficacy, and safety of products derived from this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 2038-03-1 [chemicalbook.com]

- 3. This compound CAS#: 2038-03-1 [chemicalbook.com]

- 4. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 4-(2-Aminoethyl)morpholine and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)morpholine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, including a secondary amine and a morpholine (B109124) ring, provide a valuable scaffold for the synthesis of a diverse range of derivatives with a wide spectrum of pharmacological activities. The morpholine moiety often imparts favorable physicochemical properties to drug candidates, such as improved water solubility and metabolic stability. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of derivatives from this compound typically involves the functionalization of its reactive aminoethyl side chain. Common synthetic strategies include N-acylation, N-alkylation, N-sulfonylation, and the formation of Schiff bases. These reactions allow for the introduction of various pharmacophores and lipophilic or hydrophilic groups to modulate the biological activity and pharmacokinetic properties of the parent molecule.

A general synthetic workflow for creating derivatives of this compound is outlined below. This often begins with the reaction of the primary amine with various electrophiles to generate a diverse library of compounds for biological screening.

Caption: General synthetic workflow for this compound derivatives.

Data Presentation: Biological Activities

Derivatives of this compound have demonstrated a remarkable range of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects. The following tables summarize key quantitative data from various studies.

Antibacterial Activity

Many derivatives have been synthesized and evaluated for their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) is a common measure of antibacterial potency.

| Compound | Bacterial Strain | MIC (µM) | Reference |

| 4-(2-(N-(4-bromobenzyl)naphthalen-2-ylsulfamoyl)ethyl)morpholine | S. typhi | 8.75 ± 1.56 | [1] |

| 4-(2-(N-(2-chlorobenzyl)naphthalen-2-ylsulfamoyl)ethyl)morpholine | S. typhi | 9.83 ± 2.22 | [1] |

| 4-(2-(N-(2-chlorobenzyl)-4-methylphenylsulfamoyl)ethyl)morpholine | E. coli | 8.47 ± 1.20 | [1] |

| 4-(2-(N-(2-chlorobenzyl)naphthalen-2-ylsulfamoyl)ethyl)morpholine | E. coli | 8.70 ± 1.60 | [1] |

| Schiff base of 4-(2-aminophenyl)morpholine and benzaldehyde | B. subtilis | 12.5 | [2] |

| Schiff base of 4-(2-aminophenyl)morpholine and 3-nitrobenzaldehyde | B. subtilis | 12.5 | [2] |

| Schiff base of 4-(2-aminophenyl)morpholine and benzaldehyde | S. aureus | 25 | [2] |

| Schiff base of 4-(2-aminophenyl)morpholine and 3-nitrobenzaldehyde | S. aureus | 25 | [2] |

Anticancer and Anti-inflammatory Activity

Several morpholine-containing compounds have been investigated for their potential as anticancer and anti-inflammatory agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative (Compound 8) | H460 (Lung Cancer) | 0.003 | [3] |

| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative (Compound 8) | HT-29 (Colon Cancer) | 0.003 | [3] |

| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative (Compound 8) | MDA-MB-231 (Breast Cancer) | 0.003 | [3] |

| Diaryl-1,5-diazole and morpholine hybrid (Compound A33) | F10 (Melanoma) | 6.43 | [4] |

| Diaryl-1,5-diazole and morpholine hybrid (Compound A33) | HeLa (Cervical Cancer) | 10.97 | [4] |

| Diaryl-1,5-diazole and morpholine hybrid (Compound A33) | A549 (Lung Cancer) | 10.97 | [4] |

| Diaryl-1,5-diazole and morpholine hybrid (Compound A33) | MCF-7 (Breast Cancer) | 10.97 | [4] |

| 2-Morpholino-4-anilinoquinoline derivative (Compound 3d) | HepG2 (Liver Cancer) | 8.50 | [5] |

| 2-Morpholino-4-anilinoquinoline derivative (Compound 3c) | HepG2 (Liver Cancer) | 11.42 | [5] |

| 2-Morpholino-4-anilinoquinoline derivative (Compound 3e) | HepG2 (Liver Cancer) | 12.76 | [5] |

| Diaryl-1,5-diazole and morpholine hybrid (Compound A33) | COX-2 Inhibition | 0.17 | [4] |

| Diaryl-1,5-diazole and morpholine hybrid (Compound A33) | 5-LOX Inhibition | 0.68 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Sulfonamide Derivatives[1]

-

Preparation of 4-(2-(Arylsulfamoyl)ethyl)morpholine: this compound (0.018 mol) is dissolved in 16 mL of distilled water in a 100 mL beaker. The solution is cooled to 0-5 °C in an ice bath. Arylsulfonyl chloride (0.018 mol) is added in small portions over 30 minutes with constant stirring. The pH of the reaction mixture is maintained at 8-9 by the dropwise addition of a 10% aqueous sodium carbonate solution. After the addition is complete, the mixture is stirred for an additional 3-4 hours at room temperature. The resulting precipitate is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water).

-

N-Alkylation of Sulfonamides: The synthesized sulfonamide (1 equivalent) is dissolved in dimethylformamide (DMF). Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes, after which the respective alkyl halide (e.g., 2-chlorobenzyl chloride or 4-bromobenzyl bromide, 1.1 equivalents) is added. The reaction is allowed to proceed at room temperature for 12-18 hours. Upon completion, the reaction is quenched with ice-cold water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Antibacterial Activity Assay (Broth Microdilution Method)[2]

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in nutrient broth at 37 °C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Two-fold serial dilutions of the stock solution are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the adjusted bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included. The plates are incubated at 37 °C for 24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)[5]

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to attach overnight in a humidified incubator at 37 °C with 5% CO2.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

A key application of this compound is its use as a lysosome-targeting moiety. The basic nitrogen atom of the morpholine ring can be protonated in the acidic environment of lysosomes (pH 4.5-5.0), leading to the accumulation of the molecule within these organelles. This property is exploited for the targeted delivery of therapeutic agents or fluorescent probes to lysosomes.

Caption: Lysosome-targeting mechanism of this compound derivatives.

The sulfonamide derivatives of this compound have been shown to possess antibacterial properties. While the exact mechanism for these specific derivatives is not fully elucidated, sulfonamides, in general, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt a vital metabolic pathway for bacterial growth.

Conclusion

This compound serves as a privileged scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including potent antibacterial and anticancer effects. The ability of the morpholine ring to act as a lysosome-targeting group further enhances its utility in drug delivery applications. The synthetic versatility of this compound allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. Future research in this area will likely focus on elucidating the specific molecular targets and signaling pathways of these derivatives to facilitate the rational design of more effective and selective drugs for a variety of diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the discovery and development of novel therapeutics based on the this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of novel 4-(2-Aminoethyl)morpholine derivatives

An In-Depth Technical Guide on the Potential Biological Activities of Novel 4-(2-Aminoethyl)morpholine Derivatives

Executive Summary

The morpholine (B109124) scaffold is a cornerstone in medicinal chemistry, recognized for its ability to improve the pharmacokinetic profiles of bioactive molecules.[1][2] Derivatives of this compound, in particular, have emerged as a versatile class of compounds with a wide spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and proposed mechanisms of action of these novel derivatives. It synthesizes findings from recent research, focusing on their antimicrobial, anti-inflammatory, analgesic, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways are provided to support researchers and professionals in drug discovery and development.

Introduction

Morpholine, a six-membered heterocycle containing both nitrogen and oxygen atoms, is considered a "privileged pharmacophore" due to its advantageous physicochemical and metabolic properties.[2][3] Its incorporation into molecular structures can enhance potency, modulate pharmacokinetics, and improve drug-like properties.[2][3] The this compound moiety serves as a versatile building block, allowing for the synthesis of a diverse array of derivatives through modifications of its reactive aminoethyl side chain.[4] These derivatives have demonstrated significant potential across various therapeutic areas, including the treatment of infectious diseases, inflammation, neurological disorders, and cancer.[3][5][6] This guide delves into the specifics of these biological activities, presenting key data and methodologies to facilitate further research.

General Synthesis Strategies

The synthesis of novel this compound derivatives typically involves the nucleophilic nature of the primary amine on the ethyl side chain.[1] Common strategies include reactions with various electrophiles such as sulfonyl chlorides, aldehydes, and acyl chlorides to yield sulfonamides, Schiff bases (which can be further reduced), and amides, respectively.

A generalized workflow for the synthesis and subsequent biological screening of these derivatives is outlined below.

Caption: General workflow for synthesis and biological evaluation.

Potential Biological Activities

Derivatives of this compound have been investigated for a range of biological activities. The following sections summarize the key findings and present quantitative data where available.

Antimicrobial Activity

A significant body of research has focused on the antibacterial and antifungal properties of these compounds.[5] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

3.1.1 Antibacterial Activity

Several studies have synthesized and evaluated this compound derivatives for their potential to inhibit bacterial growth. For instance, sulfonamide derivatives have demonstrated good inhibitory action against various bacterial strains.[7] Another study focused on morpholine-based thiazoles as inhibitors of DNA gyrase, a crucial bacterial enzyme.[8] The results indicated that many of the synthesized compounds had Minimum Inhibitory Concentration (MIC) values equal to that of the standard drug, ciprofloxacin.[8][9]

| Compound Class | Bacterial Strains | MIC (µg/mL) | Reference |

| Morpholine-based Thiazoles (5a-5l) | S. aureus, B. subtilis, E. coli, K. pneumoniae | 12.5 | [8][9] |

| Sulfonamides (3c, 6c) | S. typhi | - | [7] |

| Schiff Bases (1-5) | B. subtilis, B. cereus, S. aureus, E. coli, etc. | Not specified | [5] |

3.1.2 Antifungal Activity

Schiff bases derived from 4-(2-aminophenyl)morpholine were screened for their activity against Candida albicans and Aspergillus niger.[5]

| Compound Class | Fungal Strains | Activity | Reference |

| Schiff Bases (1-5) | C. albicans, A. niger | Significant | [5] |

Enzyme Inhibition

The structural features of this compound derivatives make them suitable candidates for targeting specific enzymes involved in disease pathogenesis.

3.2.1 DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme, making it an attractive target for antibiotics.[8] A series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were synthesized and found to be potent DNA gyrase inhibitors, with some compounds showing better or equal activity compared to ciprofloxacin.[8][9]

| Compound | DNA Gyrase IC50 (µg/mL) | Reference |

| 5h | 3.52 | [8][9] |

| 5g | 3.76 | [8][9] |

| 5f | 3.88 | [8][9] |

| 5e | 4.08 | [8][9] |

| Ciprofloxacin (Reference) | 4.32 | [8][9] |

3.2.2 Cholinesterase Inhibition

In the context of Alzheimer's disease, inhibiting cholinesterases (AChE and BChE) is a key therapeutic strategy. Novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed as cholinesterase inhibitors.[10] Several compounds exhibited potent, mixed-type inhibition of AChE.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 | [10] |

| Galantamine (Reference) | Comparable to 11g | - | [10] |

3.2.3 Carbonic Anhydrase-II Inhibition

Carbonic anhydrase (CA-II) is a zinc-containing enzyme involved in numerous physiological processes.[11] A study on morpholine-derived thiazoles identified several compounds with significant inhibitory potential against bovine CA-II, with compound 24 being the most potent.

| Compound | CA-II IC50 (µM) | Reference |

| 24 | 14.68 | [11] |

| 23-26 (series) | 14 - 20 | [11] |

| Acetazolamide (Reference) | - (derivatives showed greater affinity) | [11] |

Analgesic and Anti-inflammatory Activities

Schiff bases of 4-(2-aminophenyl)morpholines have been screened for analgesic and anti-inflammatory effects.[5] Compounds N-benzylidine-2-morpholinobenzenamine (1) and N-(3-nitro benzylidine)-2-morpholinobenzenamine (3) showed significant activity in animal models.[5]

| Activity | Model | Dose (mg/kg) | Result | Reference |

| Analgesic | Chemical Writhing, Hot Plate | 100, 200 | Significant | [5] |

| Anti-inflammatory | Paw Edema | 200, 400 | Significant | [5] |

Mechanisms of Action & Signaling Pathways

The diverse biological activities of these derivatives stem from their ability to interact with various biological targets. For instance, their antibacterial effects can be attributed to the inhibition of essential enzymes like DNA gyrase.

Caption: Inhibition of DNA gyrase by morpholine derivatives.

In neurological applications, the mechanism involves preventing the breakdown of neurotransmitters. By inhibiting acetylcholinesterase (AChE) in the synaptic cleft, these compounds increase the concentration and duration of action of acetylcholine, a neurotransmitter crucial for memory and cognition.[10]

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of this compound derivatives.

General Synthesis of Sulfonamide Derivatives

This protocol is adapted from the synthesis of 4-(2-(arylsulfamoyl)ethyl)morpholine.[7]

-

Dissolution: this compound (1 equivalent) is mixed with distilled water in a reaction flask.

-

Coupling Reaction: An appropriate arylsulfonyl chloride (1 equivalent) is added. The pH of the reaction is maintained using a 10% sodium carbonate solution.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is acidified, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure sulfonamide derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectral methods such as IR, 1H-NMR, and Mass Spectrometry.[7]

Antibacterial Susceptibility Testing (Broth Dilution)

This is a general protocol based on standard methods for determining Minimum Inhibitory Concentration (MIC).[8][9]

-

Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth (e.g., Nutrient Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Carbonic Anhydrase-II (CA-II) Inhibition Assay

This protocol describes a colorimetric assay for CA-II activity.[11]

-

Reagents: Purified bovine CA-II enzyme, Tris-HCl buffer, p-nitrophenyl acetate (B1210297) (NPA) as the substrate, and the test inhibitor compounds.

-

Assay Procedure: The reaction is performed in a 96-well plate.

-

Add buffer to each well.

-

Add a defined concentration of the test compound (dissolved in DMSO) or DMSO alone (for control).

-

Add a specific amount of CA-II enzyme solution and incubate for 15 minutes at room temperature.

-

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (NPA).

-

Measurement: The hydrolysis of NPA to p-nitrophenol is monitored by measuring the change in absorbance at approximately 400 nm over time using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined from dose-response curves.

Molecular Docking (In Silico)

This is a generalized workflow for performing molecular docking studies.[8][11]

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., DNA gyrase, CA-II) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The 2D structures of the synthesized morpholine derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

-

Grid Generation: The active site of the enzyme is defined, and a grid box is generated that encompasses this binding pocket.

-

Docking Simulation: Docking is performed using software like AutoDock or Schrödinger. The program systematically samples conformations of the ligand within the active site and scores them based on a scoring function that estimates binding affinity.

-

Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues are visualized and examined.

Conclusion and Future Perspectives

Novel derivatives of this compound represent a highly promising and versatile class of compounds with demonstrated biological activities across multiple domains, including antibacterial, anti-inflammatory, and enzyme inhibition. The ease of synthetic modification of the core structure allows for the generation of large libraries for screening and the fine-tuning of activity and selectivity. Structure-activity relationship (SAR) studies, such as those indicating that specific substitutions on the phenyl ring can enhance potency, are crucial for rational drug design.[11]

Future research should focus on elucidating the detailed mechanisms of action and identifying the specific molecular targets for compounds with unassigned mechanisms. Further optimization of lead compounds to improve their pharmacokinetic and safety profiles will be essential for their translation into clinical candidates. The continued exploration of this chemical space is warranted and holds significant potential for the discovery of next-generation therapeutic agents.

References

- 1. Buy this compound | 2038-03-1 [smolecule.com]

- 2. 4-[2-(Dimethylamino)ethyl]morpholine | 4385-05-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. als-journal.com [als-journal.com]

- 9. In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors | Imran | Advancements in Life Sciences [als-journal.com]

- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups | MDPI [mdpi.com]

- 11. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 4-(2-Aminoethyl)morpholine: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)morpholine is a versatile bifunctional molecule that has carved a significant niche as a crucial building block in modern organic synthesis. Its unique structure, incorporating both a primary amine and a tertiary morpholine (B109124) nitrogen, offers a dual-handle for reactivity, allowing for the construction of a diverse array of complex molecules. This guide provides an in-depth technical overview of the role of this compound in the synthesis of pharmaceuticals and other biologically active compounds, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H14N2O | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 24 °C | [3] |

| Boiling Point | 205 °C | [4] |

| Density | 0.992 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.476 | [4] |

| pKa1 | 4.06 (+2) | [3] |

| pKa2 | 9.15 (+1) | [3] |

| Solubility | Soluble in chloroform, methanol, and water | [3] |

Spectroscopic Data:

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ 3.72 (t, 4H), 3.54 (t, 2H), 2.78 (t, 2H), 2.50 (t, 4H), 1.35 (s, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ 67.0, 57.5, 53.8, 38.3 | [6] |

| IR (KBr, cm⁻¹) | 3350-3250 (N-H stretch), 2950-2800 (C-H stretch), 1115 (C-O-C stretch) | [7] |

| Mass Spectrum (EI) | m/z 130 (M⁺) | [6] |

Applications in Pharmaceutical Synthesis

The morpholine moiety is a well-recognized pharmacophore that can enhance the pharmacokinetic properties of drug candidates. This compound serves as a readily available precursor for incorporating this valuable scaffold.

Synthesis of the Antidepressant Moclobemide (B1677376)

Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety.[8] Its synthesis provides a classic example of the utility of this compound. The primary amine of this compound acts as a nucleophile, reacting with an activated carboxylic acid derivative, such as an acyl chloride, to form an amide bond.

Reaction Scheme:

Caption: Synthesis of Moclobemide.

Experimental Protocol: Synthesis of Moclobemide [8][9]

-

Materials: this compound, 4-chlorobenzoyl chloride, dichloromethane (B109758) (DCM), pyridine (or triethylamine), hydrochloric acid, sodium hydroxide, distilled water, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool in an ice bath.

-

Add pyridine (1.1 eq) to the solution.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in DCM to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Moclobemide.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Quantitative Data for Moclobemide Synthesis:

| Parameter | Value | Reference |

| Yield | 62% (chemoenzymatic) - 90% | [9] |

| Melting Point | 137.5-138.5 °C | [10] |

| ¹H NMR (CDCl₃) of Moclobemide | δ 7.71 (d, 2H), 7.40 (d, 2H), 6.82 (s, 1H), 3.72 (t, 4H), 3.54 (t, 2H), 2.54 (t, 4H) | [11] |

| ¹³C NMR (CDCl₃) of Moclobemide | δ 166.5, 136.8, 133.2, 128.9, 128.5, 66.9, 57.0, 53.7, 36.8 | [11] |

Synthesis of Antibacterial Sulfonamides

The primary amine of this compound can readily react with sulfonyl chlorides to form sulfonamides, a class of compounds known for their antibacterial properties.[12][13]

Reaction Scheme:

Caption: Synthesis of Sulfonamide Derivatives.

Experimental Protocol: General Synthesis of 4-(2-(Arylsulfamoyl)ethyl)morpholine Derivatives [12]

-

Materials: this compound, various arylsulfonyl chlorides, sodium carbonate, distilled water, hydrochloric acid.

-

Procedure:

-

Dissolve this compound (1.0 eq) in distilled water.

-

Add the arylsulfonyl chloride (1.0 eq) to the solution.

-

Maintain the pH of the reaction mixture between 8 and 10 by the portion-wise addition of a 10% aqueous sodium carbonate solution.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Acidify the reaction mixture with dilute HCl to precipitate the sulfonamide product.

-

Filter the solid, wash with cold water, and dry to obtain the desired sulfonamide derivative.

-

Quantitative Data for a Representative Sulfonamide Derivative (4-(2-(phenylsulfamoyl)ethyl)morpholine):

| Parameter | Value | Reference |

| Yield | 70% | [12] |

| Appearance | Reddish-brown sticky solid | [12] |

| IR (KBr, cm⁻¹) | 3325 (N-H), 3024 (Ar C-H), 1367 (S=O) | [12] |

| ¹H NMR (CDCl₃) | δ 7.85 (d, 2H), 7.53 (t, 1H), 7.46 (t, 2H), 3.73 (t, 4H), 3.10 (t, 2H), 2.57 (t, 4H) | [12] |

Role in Bio-organic and Medicinal Chemistry

Beyond its role as a synthetic building block, the this compound moiety itself imparts valuable properties to molecules, particularly in the context of drug delivery and targeting.

Lysosome-Targeting Agent

The morpholine ring, being a weak base, can become protonated in the acidic environment of lysosomes (pH 4.5-5.0). This protonation traps morpholine-containing molecules within the lysosome, a mechanism that can be exploited for targeted drug delivery or for the development of fluorescent probes to study lysosomal function.[14]

Workflow for Lysosome Targeting:

Caption: Lysosome Targeting Workflow.

Signaling Pathway Involvement: The Case of Moclobemide

As previously mentioned, Moclobemide, synthesized from this compound, is a reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[15] By inhibiting MAO-A, Moclobemide increases the synaptic concentration of these neurotransmitters, which is the basis of its antidepressant effect.[16]

Signaling Pathway of Moclobemide Action:

Caption: Moclobemide's Signaling Pathway.

Conclusion

This compound has proven to be an invaluable and versatile building block in organic synthesis, particularly in the realm of drug discovery and development. Its dual functionality allows for straightforward incorporation into a wide range of molecular scaffolds, leading to the synthesis of important pharmaceuticals like Moclobemide and novel antibacterial agents. Furthermore, its inherent ability to target lysosomes opens up exciting possibilities for targeted drug delivery and diagnostic applications. The synthetic protocols and quantitative data presented in this guide underscore the practical utility of this compound, making it a continued focus for research and a staple reagent in the synthetic chemist's toolbox.

References

- 1. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 400750050 [thermofisher.com]

- 3. This compound CAS#: 2038-03-1 [m.chemicalbook.com]

- 4. This compound 99 2038-03-1 [sigmaaldrich.com]

- 5. This compound(2038-03-1) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(2038-03-1) IR Spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN101759667A - Preparation method of novel antidepressant moclobemide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ICI Journals Master List [journals.indexcopernicus.com]

- 14. Buy this compound | 2038-03-1 [smolecule.com]

- 15. What is the mechanism of Moclobemide? [synapse.patsnap.com]

- 16. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Utilization of Lysosome-Targetable Fluorescent Probes Incorporating 4-(2-Aminoethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes are acidic organelles crucial for cellular homeostasis, playing a central role in degradation, recycling, and signaling pathways. Their dysfunction is implicated in numerous diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. The development of fluorescent probes that specifically target lysosomes is therefore of paramount importance for studying their intricate functions and for the development of targeted therapeutics. 4-(2-Aminoethyl)morpholine has emerged as a highly effective lysosome-targeting moiety. Its morpholine (B109124) ring possesses a pKa value that ensures its protonation within the acidic lysosomal environment (pH 4.5-5.5), leading to the accumulation and retention of the fluorescent probe within the organelle. This document provides detailed application notes and protocols for the synthesis and use of such probes.

Mechanism of Lysosome Targeting

The lysosome-targeting ability of probes functionalized with this compound is primarily driven by a pH-dependent mechanism. In the neutral pH of the cytoplasm, the morpholine nitrogen is largely unprotonated, allowing the probe to be membrane-permeable. Upon entry into the acidic lumen of the lysosome, the morpholine nitrogen becomes protonated, rendering the probe charged and membrane-impermeable, thus effectively trapping it within the organelle.

Caption: Mechanism of lysosome targeting by a morpholine-containing fluorescent probe.

Synthesis of Lysosome-Targetable Fluorescent Probes

The synthesis of these probes typically involves the conjugation of a fluorophore with this compound. The choice of fluorophore determines the photophysical properties of the final probe. Common fluorophore scaffolds include naphthalimide, rhodamine, and BODIPY.

General Synthesis Workflow

The synthesis generally follows a straightforward nucleophilic substitution or amidation reaction between a reactive derivative of the fluorophore and the primary amine of this compound.

Caption: General workflow for the synthesis of lysosome-targetable fluorescent probes.

Protocol 1: Synthesis of a Naphthalimide-Based Lysosomal pH Probe (MMN)

This protocol describes the synthesis of N-(2-morpholinoethyl)acetamide-4-morpholine-1,8-naphthalimide (MMN), a fluorescent probe for monitoring lysosomal pH.[1]

Materials:

-

4-Bromo-1,8-naphthalic anhydride (B1165640)

-

This compound

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Synthesis of 4-bromo-N-(2-morpholinoethyl)-1,8-naphthalimide:

-

In a round-bottom flask, dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) in ethanol.

-

Add this compound (1.2 eq) to the solution.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 4-bromo-N-(2-morpholinoethyl)-1,8-naphthalimide as a solid.

-

-

Synthesis of MMN:

-

To a solution of 4-bromo-N-(2-morpholinoethyl)-1,8-naphthalimide (1.0 eq) in a suitable solvent like DMF, add an excess of morpholine.

-

Heat the mixture at a specified temperature (e.g., 120 °C) for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure MMN.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Synthesis of a Rhodamine-Based Lysosomal pH Probe (RML)

This protocol outlines the synthesis of a rhodamine B-based fluorescent probe for lysosomal pH by incorporating a this compound moiety.[2]

Materials:

-

Rhodamine B

-

This compound

-

Ethanol

-

Silica gel for column chromatography

-

Dichloromethane and Methanol for chromatography

Procedure:

-

Dissolve Rhodamine B (1.0 eq) and this compound (1.5 eq) in ethanol in a round-bottom flask.

-

Reflux the solution for 8 hours. The reaction can be monitored by TLC.

-

After cooling the solution to room temperature, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a solvent system of dichloromethane/methanol (e.g., 25:1 v/v) to afford the final product RML as a white solid.[1]

Characterization: Confirm the structure of the synthesized probe using ¹H NMR and Mass Spectrometry.

Photophysical Properties of Representative Probes

The photophysical properties of these probes are critical for their application. Key parameters include the absorption and emission maxima, Stokes shift, quantum yield, and pKa.

| Probe Name | Fluorophore Core | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | pKa | Fluorescence Change | Reference |

| MMN | Naphthalimide | ~450 | ~530 | ~80 | 4.62 & 5.43 | 2.2-fold increase (pH 4.2-6.0) | [1] |

| RML | Rhodamine B | ~560 | ~583 | ~23 | 5.16 | 80-fold increase (pH 7.4-4.0) | [2] |

| BN-lys | Naphthalimide | Two-photon | ~540 | - | 5.36 | Significant fluorescence response to pH | [3] |

| TPZn-SM | Porphyrin | ~420 | ~650 & ~715 | >200 | - | High colocalization coefficient (0.96) with LysoTracker Green | [4] |

Protocol 3: Live Cell Imaging of Lysosomes

This protocol provides a general procedure for staining and imaging lysosomes in living cells using a synthesized morpholine-containing fluorescent probe.

Materials:

-

Synthesized lysosome-targetable fluorescent probe (e.g., MMN or RML)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Cells (e.g., HeLa, HepG2) cultured on glass-bottom dishes

-

Commercial lysosome tracker (B12436777) (e.g., LysoTracker™ Red DND-99) for colocalization studies

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture: Seed the cells on glass-bottom dishes and culture them in a CO₂ incubator at 37°C until they reach 60-70% confluency.

-

Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in cell culture medium.

-

Cell Staining:

-

Remove the culture medium from the cells and wash them twice with PBS.

-

Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) in the CO₂ incubator. The optimal staining time should be determined empirically.

-

-

Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.

-

(Optional) Co-staining: For colocalization experiments, after washing, incubate the cells with a commercial lysosome tracker (e.g., LysoTracker™ Red at its recommended concentration) for its recommended time.

-

Imaging:

-

Add fresh culture medium or PBS to the cells.

-

Image the cells using a confocal laser scanning microscope. Use the appropriate excitation and emission wavelengths for your probe and the commercial tracker.

-

Capture images and perform colocalization analysis if necessary. Pearson's correlation coefficient is often used to quantify the degree of colocalization.

-

Signaling Pathway Visualization: pH Sensing Mechanism

Many lysosome-targetable probes are designed to respond to the acidic pH of the lysosome, often through a photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanism. The protonation of the morpholine group can modulate the electronic properties of the fluorophore, leading to a change in its fluorescence.

Caption: A generalized PET-based pH sensing mechanism for a lysosomotropic probe.

Conclusion